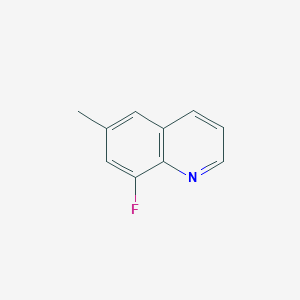

8-Fluoro-6-methylquinoline

Description

The exact mass of the compound 8-Fluoro-6-methylquinoline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 8-Fluoro-6-methylquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Fluoro-6-methylquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

8-fluoro-6-methylquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FN/c1-7-5-8-3-2-4-12-10(8)9(11)6-7/h2-6H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZYAIEIVYVLSSL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)F)N=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1050910-73-0 |

Source

|

| Record name | 8-fluoro-6-methylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Section 1: Core Physicochemical and Spectroscopic Profile

An In-depth Technical Guide to 8-Fluoro-6-methylquinoline for Advanced Research

This guide provides a comprehensive technical overview of 8-Fluoro-6-methylquinoline, a heterocyclic compound of increasing interest in the fields of medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document synthesizes core chemical principles with practical, field-proven insights into the molecule's properties, synthesis, and potential applications. We will explore the nuanced interplay of its structural features—the quinoline core, the electron-withdrawing fluorine atom, and the reactive methyl group—to provide a holistic understanding of its chemical behavior.

8-Fluoro-6-methylquinoline is a substituted quinoline with the molecular formula C₁₀H₈FN.[1] The strategic placement of a fluorine atom at the C8 position and a methyl group at the C6 position imparts a unique electronic and steric profile, which dictates its physical properties, reactivity, and biological potential.

Identity and Physical Properties

A summary of the key identification and computed physical properties for 8-Fluoro-6-methylquinoline is presented below. It is important to note that while some suppliers list the compound, comprehensive experimental data such as melting and boiling points are not widely published in peer-reviewed literature. The data for related isomers and parent compounds are provided for context.

| Property | 8-Fluoro-6-methylquinoline | Notes and Comparative Data |

| Molecular Formula | C₁₀H₈FN | [1][2] |

| Molecular Weight | 161.18 g/mol | [1] |

| CAS Number | 1050910-73-0 | [3] |

| Appearance | Not specified (likely liquid or low-melting solid) | 6-Methylquinoline is a pale yellow liquid.[4] 8-Methylquinoline is a liquid. |

| Predicted XlogP | 2.6 | A measure of lipophilicity.[2] For comparison, 8-fluoroquinoline has an XLogP3 of 2.2[5] and 6-methylquinoline is 2.57.[4] |

| Boiling Point | Not available | For comparison, 8-methylquinoline boils at 143 °C at 34 mmHg. 6-Methylquinoline boils at 256-260 °C.[6] |

| Density | Not available | For comparison, 8-methylquinoline has a density of 1.052 g/mL at 25 °C. 6-Methylquinoline is 1.067 g/mL at 20 °C.[6] |

Spectroscopic Signature Analysis

The structural characterization of 8-Fluoro-6-methylquinoline relies on standard spectroscopic techniques. While a definitive experimental spectrum requires empirical measurement, a predictive analysis based on the constituent parts of the molecule and data from related compounds provides a strong indication of the expected spectral features.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline core and a singlet for the methyl group. The protons on the carbocyclic ring (positions 5 and 7) will appear as singlets or narrow doublets due to the substitution pattern. The protons on the heterocyclic ring (positions 2, 3, and 4) will exhibit characteristic coupling patterns. The methyl group protons (C6-CH₃) should appear as a singlet around 2.5 ppm.

-

¹³C NMR: The carbon spectrum will display ten distinct signals corresponding to each carbon atom in the molecule. The carbon atom attached to the fluorine (C8) will show a large one-bond coupling constant (¹JCF), a hallmark of organofluorine compounds. Spectroscopic data for 8-fluoroquinoline is available and can serve as a reference.[7][8]

-

¹⁹F NMR: The fluorine NMR spectrum will show a singlet, as there are no other fluorine atoms in the molecule with which to couple. The chemical shift will be indicative of a fluorine atom attached to an aromatic ring.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the molecular formula by providing a highly accurate mass of the molecular ion ([M]+• or [M+H]+).[9] For C₁₀H₈FN, the predicted monoisotopic mass is 161.06407 Da.[2] The fragmentation pattern would likely involve the loss of H, CH₃, or HCN, which is characteristic of quinoline derivatives.[10]

Section 2: Synthesis and Purification Strategy

Proposed Synthetic Workflow

The following diagram illustrates a logical workflow for the synthesis and purification of 8-Fluoro-6-methylquinoline.

Caption: Proposed workflow for the synthesis of 8-Fluoro-6-methylquinoline.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a self-validating system; successful isolation of the product with the correct analytical data confirms the efficacy of the procedure.

-

Reactor Setup: Under a nitrogen atmosphere in a chemical fume hood, equip a 250 mL three-neck round-bottom flask with a reflux condenser, a mechanical stirrer, and a thermocouple.

-

Charging Reagents: To the flask, add concentrated sulfuric acid (60 mL) with caution due to the exothermic nature of subsequent additions. Slowly add 2-fluoro-4-methylaniline (0.1 mol).

-

Addition of Precursor: While stirring, slowly add glycerol (0.3 mol). An exothermic reaction will occur. Maintain the temperature below 120°C during the addition.

-

Addition of Oxidant: Once the initial exotherm subsides, add an oxidizing agent, such as arsenic pentoxide or nitrobenzene (0.05 mol), in portions.

-

Reaction: Heat the mixture to 130-140°C and maintain for 3-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup - Quenching: After cooling to room temperature, carefully pour the reaction mixture over crushed ice (500 g).

-

Workup - Basification: Neutralize the acidic solution by slowly adding a 40% aqueous sodium hydroxide solution until the pH is > 9. This must be done in an ice bath to control the exotherm.

-

Workup - Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 100 mL).

-

Isolation: Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford pure 8-Fluoro-6-methylquinoline.

-

Characterization: Confirm the identity and purity of the final product using NMR, MS, and IR spectroscopy.

Section 3: Chemical Reactivity and Derivatization

The reactivity of 8-Fluoro-6-methylquinoline is governed by the electronic properties of the quinoline ring, modulated by the inductive effect of the fluorine atom and the hyperconjugative/inductive effect of the methyl group.

-

Influence of Substituents: The fluorine at C8 is a strongly electron-withdrawing group, which deactivates the carbocyclic ring towards electrophilic aromatic substitution and makes the nitrogen atom less basic compared to quinoline itself. The methyl group at C6 is a weak electron-donating group, which activates the carbocyclic ring.

-

Key Reactivity Sites: The molecule offers several sites for further chemical modification, making it a versatile building block. This is crucial for its application in drug discovery, where systematic structural modifications are used to optimize biological activity.

Caption: Potential sites for chemical modification on the 8-Fluoro-6-methylquinoline scaffold.

-

Site A (Quinoline Nitrogen): The lone pair on the nitrogen atom allows for reactions such as N-oxide formation, quaternization with alkyl halides, and coordination to metal centers.

-

Site B (Methyl Group): The C-H bonds of the methyl group are susceptible to activation. For instance, palladium-catalyzed C-H fluorination and cobalt-catalyzed C(sp³)–H bond alkenylation have been reported for 8-methylquinoline, suggesting similar transformations are possible here.[11] This site can also be functionalized via radical halogenation or oxidation to the corresponding aldehyde or carboxylic acid.

-

Site C (Aromatic Ring): The quinoline ring can undergo electrophilic aromatic substitution. The directing effects of the existing substituents (activating methyl at C6, deactivating fluoro at C8) will determine the position of new substituents (likely C5 or C7).

Section 4: Applications in Drug Discovery and Research

Quinoline and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs.[12] They exhibit a wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[13][14][15]

The specific structural motifs of 8-Fluoro-6-methylquinoline make it a highly attractive building block for modern drug discovery programs:

-

Metabolic Stability: The introduction of a fluorine atom is a common strategy to block sites of metabolic oxidation, thereby increasing the half-life of a drug candidate. The C8 position is a plausible site for enzymatic hydroxylation, and the presence of fluorine can prevent this.

-

Enhanced Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, potentially increasing the binding affinity and potency of a molecule.

-

Modulation of Physicochemical Properties: Fluorine substitution increases lipophilicity, which can enhance membrane permeability and oral bioavailability.

-

Scaffold for Targeted Therapies: The isomer 6-Fluoro-8-methylquinoline is listed as a building block for protein degraders.[16] This suggests that 8-Fluoro-6-methylquinoline could be similarly employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs) or molecular glues, which represent a cutting-edge modality in drug discovery.

Section 5: Safety and Handling

No specific safety data sheet (SDS) for 8-Fluoro-6-methylquinoline is publicly available. However, based on data for structurally related compounds, appropriate precautions must be taken.

-

Potential Hazards: 8-Fluoroquinoline is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[5] Methylquinolines are considered harmful if swallowed and can cause skin irritation.[17][18] Therefore, 8-Fluoro-6-methylquinoline should be handled as a hazardous chemical.

-

Recommended Precautions:

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of vapors.[19] Ensure that an eyewash station and safety shower are readily accessible.[17]

-

Personal Protective Equipment (PPE): Wear appropriate personal protective equipment, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[18][19]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.[17] Wash hands thoroughly after handling.

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, away from strong oxidizing agents.[17]

-

Conclusion

8-Fluoro-6-methylquinoline is a strategically designed heterocyclic compound with significant potential as a building block in advanced chemical research, particularly in the realm of drug discovery. Its unique combination of a quinoline core, a metabolically robust fluorine substituent, and a functionalizable methyl group provides a versatile platform for the synthesis of novel therapeutic agents. While comprehensive experimental data remains to be published, established principles of organic chemistry allow for the confident prediction of its properties and reactivity, enabling its immediate integration into research and development programs.

References

-

PrepChem.com. Synthesis of 8-methylquinoline. Available from: [Link]

-

PubChem. 8-Fluoroquinoline. National Center for Biotechnology Information. Available from: [Link]

-

SpectraBase. 8-Fluoro-quinoline. Available from: [Link]

-

PubChem. 8-[(6-Fluoro-3-pyridinyl)methyl]quinoline. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 6-Methylquinoline. National Center for Biotechnology Information. Available from: [Link]

-

PubChemLite. 8-fluoro-6-methylquinoline (C10H8FN). Available from: [Link]

-

PubChemLite. 8-fluoro-6-methylquinoline-3-carbonitrile (C11H7FN2). Available from: [Link]

-

SpectraBase. 8-Fluoro-quinoline [13C NMR]. Available from: [Link]

- Ji, W., et al. (2026). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion.

-

The Good Scents Company. 6-methyl quinoline. Available from: [Link]

-

FooDB. Showing Compound 6-Methylquinoline (FDB011115). Available from: [Link]

-

PubChem. 8-Fluoroquinoline | C9H6FN | CID 67856. National Center for Biotechnology Information. Available from: [Link]

-

El-Dean, A. M. K., et al. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Quinoline Derivatives in Modern Drug Discovery. Available from: [Link]

-

Gandeepan, P., et al. CpCo(III)-Catalyzed C(sp3)–H Bond Activation: A Highly Stereoselective and Regioselective Alkenylation of 8-Methylquinoline with Alkynes*. ACS Catalysis. Available from: [Link]

-

ResearchGate. Insights of 8-Hydroxyquinolines: A Novel Target in Medicinal Chemistry. Available from: [Link]

-

MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Available from: [Link]

-

ResearchGate. Scheme 2. Synthesis of 6, 8, and 9. Available from: [Link]

-

Al-Busafi, S. N., et al. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Open Access Journals. Available from: [Link]

-

Albero, B., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. PubMed. Available from: [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. PubChemLite - 8-fluoro-6-methylquinoline (C10H8FN) [pubchemlite.lcsb.uni.lu]

- 3. 1050910-73-0|8-Fluoro-6-methylquinoline|BLD Pharm [bldpharm.com]

- 4. 6-Methylquinoline | C10H9N | CID 7059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 8-Fluoroquinoline | C9H6FN | CID 67856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 6-甲基喹啉 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. spectrabase.com [spectrabase.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 8-Methylquinoline(611-32-5) MS [m.chemicalbook.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. nbinno.com [nbinno.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. calpaclab.com [calpaclab.com]

- 17. fishersci.com [fishersci.com]

- 18. fishersci.com [fishersci.com]

- 19. mmbio.byu.edu [mmbio.byu.edu]

An In-depth Technical Guide to the Synthesis of 8-Fluoro-6-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthetic pathways to 8-fluoro-6-methylquinoline, a heterocyclic compound of interest in medicinal chemistry and materials science. We will delve into the established synthetic strategies, offering insights into the mechanistic underpinnings and practical considerations for each route. This document is intended to serve as a valuable resource for researchers engaged in the synthesis of quinoline derivatives and the development of novel chemical entities.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in drug discovery. Its derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of fluorine atoms and methyl groups into the quinoline core can significantly modulate its physicochemical and pharmacological properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets. 8-Fluoro-6-methylquinoline, in particular, presents a unique substitution pattern that is of growing interest for the development of novel therapeutic agents and functional materials.

Retrosynthetic Analysis and Key Starting Materials

A logical retrosynthetic disconnection of 8-fluoro-6-methylquinoline points to 4-fluoro-2-methylaniline as the key starting material. The formation of the pyridine ring can be achieved through several classical named reactions, each with its own set of advantages and challenges.

Caption: Retrosynthetic analysis of 8-fluoro-6-methylquinoline.

The primary precursor, 4-fluoro-2-methylaniline, can be synthesized from 5-fluoro-2-nitrotoluene via catalytic hydrogenation.[1]

Experimental Protocol: Synthesis of 4-Fluoro-2-methylaniline[1]

-

To a solution of 5-fluoro-2-nitrotoluene (1 equivalent) in methanol, add 10% palladium on carbon (Pd/C) (0.01 equivalents).

-

Stir the reaction mixture at room temperature under a hydrogen atmosphere for 2 hours.

-

Monitor the reaction completion by thin-layer chromatography (TLC).

-

Upon completion, filter the mixture to remove the catalyst and wash the solid with dichloromethane.

-

Combine the filtrate and washings and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to afford 4-fluoro-2-methylaniline.[1]

Classical Synthetic Pathways to the Quinoline Core

The construction of the quinoline ring from an aniline derivative can be accomplished through several well-established methodologies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

The Skraup Synthesis

The Skraup synthesis is a robust method for producing quinolines by reacting an aniline with glycerol, sulfuric acid, and an oxidizing agent.[2][3] The reaction proceeds through the in-situ formation of acrolein from glycerol, followed by a Michael addition of the aniline, cyclization, and oxidation.

Caption: Workflow of the Skraup synthesis for 8-fluoro-6-methylquinoline.

Causality Behind Experimental Choices: The use of a strong acid like sulfuric acid is crucial for the dehydration of glycerol to the reactive acrolein intermediate. The oxidizing agent is necessary to aromatize the dihydroquinoline intermediate to the final quinoline product. Ferrous sulfate is often added to moderate the otherwise vigorous and potentially hazardous reaction.[3]

-

In a well-ventilated fume hood, carefully add concentrated sulfuric acid to a mixture of 4-fluoro-2-methylaniline, glycerol, and an oxidizing agent (e.g., 4-fluoronitrobenzene).

-

Add ferrous sulfate heptahydrate as a moderator.

-

Heat the mixture cautiously. The reaction is often exothermic and may require initial cooling before proceeding to reflux.

-

After the initial vigorous reaction subsides, heat the mixture to reflux for several hours.

-

Cool the reaction mixture and carefully pour it into a large volume of water.

-

Neutralize the acidic solution with a base (e.g., sodium hydroxide solution) until the product precipitates.

-

Isolate the crude product by steam distillation or extraction with an organic solvent.[4]

-

Purify the product by recrystallization or column chromatography.

The Doebner-von Miller Reaction

A variation of the Skraup synthesis, the Doebner-von Miller reaction utilizes α,β-unsaturated aldehydes or ketones in place of glycerol.[5][6] This method allows for the synthesis of a wider range of substituted quinolines.

Caption: Workflow of the Doebner-von Miller reaction.

Field-Proven Insights: One of the challenges with the Doebner-von Miller reaction is the potential for polymerization of the α,β-unsaturated carbonyl compound under acidic conditions.[7] Employing a biphasic solvent system can help mitigate this side reaction by sequestering the carbonyl compound.[7]

-

Dissolve 4-fluoro-2-methylaniline in an acidic medium (e.g., hydrochloric acid in water or an organic solvent).

-

Slowly add an α,β-unsaturated carbonyl compound, such as crotonaldehyde, to the reaction mixture.

-

Heat the mixture under reflux for several hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and neutralize it with a suitable base to precipitate the crude product.

-

Isolate and purify the 8-fluoro-6-methylquinoline using standard techniques such as extraction, recrystallization, or column chromatography.

The Friedländer Synthesis

The Friedländer synthesis offers a convergent approach by condensing a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[6] This method is particularly useful for preparing quinolines with specific substitution patterns that may be difficult to achieve via the Skraup or Doebner-von Miller routes.

Caption: Workflow of the Friedländer synthesis.

Expertise in Action: A key challenge in the Friedländer synthesis is the availability of the requisite 2-aminoaryl aldehyde or ketone. A modern approach to overcome this is the in-situ reduction of the corresponding 2-nitroaryl carbonyl compound, followed by the domino Friedländer condensation.[6]

-

Synthesize 2-amino-3-fluoro-5-methylbenzaldehyde from a suitable precursor.

-

In a reaction vessel, combine the 2-amino-3-fluoro-5-methylbenzaldehyde and a carbonyl compound containing an α-methylene group (e.g., acetaldehyde or acetone).

-

Add an acid or base catalyst (e.g., sodium hydroxide or p-toluenesulfonic acid).

-

Heat the reaction mixture, with or without a solvent, according to the specific requirements of the chosen catalyst and substrates.

-

Monitor the reaction for the formation of the quinoline product.

-

After completion, work up the reaction mixture by neutralization and extraction.

-

Purify the crude 8-fluoro-6-methylquinoline by column chromatography or recrystallization.

Purification and Characterization

The purification of the synthesized 8-fluoro-6-methylquinoline is crucial to obtain a product of high purity for subsequent applications. Common purification techniques include:

-

Steam Distillation: Effective for removing non-volatile impurities.[4]

-

Column Chromatography: Silica gel is a common stationary phase, with a mixture of hexane and ethyl acetate as the mobile phase.

-

Recrystallization: From a suitable solvent system to obtain crystalline material.

The characterization of the final product is essential to confirm its identity and purity. The following analytical techniques are typically employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

Table 1: Physicochemical Properties and Spectroscopic Data (Hypothetical)

| Property | Value |

| Molecular Formula | C₁₀H₈FN |

| Molecular Weight | 161.18 g/mol |

| Appearance | Off-white to pale yellow solid |

| ¹H NMR (CDCl₃, δ) | ~8.8 (dd, 1H), ~8.0 (d, 1H), ~7.4-7.2 (m, 3H), ~2.5 (s, 3H) |

| ¹³C NMR (CDCl₃, δ) | ~158 (d, J=250 Hz), ~148, ~146, ~135, ~128, ~127, ~122, ~118 (d, J=20 Hz), ~115 (d, J=5 Hz), ~18 |

| Mass Spectrum (m/z) | 161 [M]⁺ |

Note: The NMR data presented are hypothetical and based on the expected chemical shifts for the proposed structure. Actual values may vary.

Conclusion and Future Directions

The synthesis of 8-fluoro-6-methylquinoline can be achieved through several classical and reliable methods, with the Skraup and Doebner-von Miller reactions being the most direct routes starting from 4-fluoro-2-methylaniline. The Friedländer synthesis offers an alternative pathway, particularly when specific substitution patterns are desired. The choice of the synthetic route will depend on factors such as the availability of starting materials, desired scale, and safety considerations. Further research into modern, catalytic, and more environmentally benign methods for the synthesis of this and other substituted quinolines is an active area of investigation. The continued exploration of the biological activities of 8-fluoro-6-methylquinoline and its derivatives holds promise for the discovery of new therapeutic agents.

References

-

Diaz de Arce, H., Greene Jr., J. L., & Capps, J. D. (1950). Some Derivatives of 8-Bromo-6-methylquinoline. Journal of the American Chemical Society, 72(7), 2971–2971. [Link]

-

Organic Syntheses. (n.d.). Quinoline. Retrieved January 18, 2026, from [Link]

-

Wikipedia. (2023, August 29). Doebner–Miller reaction. [Link]

-

Sanz, R., Guilarte, V., & Pedrosa, M. R. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 985. [Link]

-

IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved January 18, 2026, from [Link]

-

Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. (2022). Molecules, 27(13), 4105. [Link]

-

Wikipedia. (2023, August 29). Skraup reaction. [Link]

Sources

- 1. 4-Fluoro-2-methylaniline synthesis - chemicalbook [chemicalbook.com]

- 2. Skraup reaction - Wikipedia [en.wikipedia.org]

- 3. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 6. Doebner-von Miller Synthesis (Chapter 20) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 8-Fluoro-6-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 8-Fluoro-6-methylquinoline (CAS No. 1050910-73-0), a substituted quinoline of significant interest in medicinal chemistry and materials science. While specific literature on this compound is emerging, this document consolidates available data and provides expert insights into its synthesis, characterization, potential reactivity, and applications. By drawing parallels with structurally related fluoroquinoline analogs, this guide aims to equip researchers with the foundational knowledge required to explore the potential of this promising molecule. We will delve into a proposed synthetic methodology, predict its spectroscopic characteristics, and discuss its prospective role as a building block in the development of novel therapeutic agents and functional materials.

Introduction: The Quinoline Scaffold and the Impact of Fluorination

The quinoline ring system is a "privileged scaffold" in drug discovery, forming the core of numerous FDA-approved drugs. Its versatile structure allows for a wide range of biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties. The introduction of a fluorine atom onto the quinoline core can dramatically influence a molecule's physicochemical and pharmacological properties. Fluorine's high electronegativity and small size can alter acidity, basicity, metabolic stability, and binding interactions with biological targets, often leading to enhanced potency and improved pharmacokinetic profiles. The presence of a methyl group can further modulate lipophilicity and provide a site for further functionalization. 8-Fluoro-6-methylquinoline, therefore, represents a promising, yet underexplored, building block for the synthesis of novel bioactive compounds.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 8-Fluoro-6-methylquinoline is presented below.

| Property | Value | Source |

| CAS Number | 1050910-73-0 | |

| Molecular Formula | C₁₀H₈FN | Supplier Data |

| Molecular Weight | 161.18 g/mol | Supplier Data |

| SMILES | Cc1cc(F)c2ncccc2c1 | Supplier Data |

| Predicted LogP | 2.68 | ChemScene |

| Predicted Hydrogen Bond Acceptors | 1 | ChemScene |

| Predicted Hydrogen Bond Donors | 0 | ChemScene |

| Predicted Rotatable Bonds | 0 | ChemScene |

Synthesis of 8-Fluoro-6-methylquinoline: A Proposed Pathway

Proposed Synthetic Pathway: Modified Skraup Synthesis

The proposed synthesis starts from the commercially available 2-fluoro-4-methylaniline.

Caption: Proposed Skraup synthesis of 8-Fluoro-6-methylquinoline.

Step-by-Step Experimental Protocol (Hypothetical)

-

Reaction Setup: In a well-ventilated fume hood, equip a 500 mL three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a dropping funnel.

-

Initial Mixture: To the flask, add 2-fluoro-4-methylaniline (0.1 mol), glycerol (0.3 mol), and a mild oxidizing agent such as nitrobenzene (0.12 mol).

-

Acid Addition: Slowly and carefully add concentrated sulfuric acid (0.4 mol) to the stirred mixture through the dropping funnel. The addition should be done portion-wise, with cooling in an ice bath to control the exothermic reaction.

-

Heating: Once the addition is complete, heat the reaction mixture to 120-130°C for 3-4 hours. The reaction is often vigorous, so careful monitoring is essential.

-

Workup: After cooling to room temperature, pour the reaction mixture into a large beaker of cold water. Neutralize the excess acid with a saturated solution of sodium carbonate until the solution is alkaline.

-

Extraction: Extract the aqueous mixture with dichloromethane (3 x 100 mL). Combine the organic layers.

-

Purification: Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure 8-Fluoro-6-methylquinoline.

Spectroscopic Characterization (Predicted)

As experimental spectra are not publicly available, the following are predicted ¹H NMR, ¹³C NMR, and Mass Spectrum characteristics based on the structure of 8-Fluoro-6-methylquinoline and data from analogous compounds.

¹H NMR (Predicted, in CDCl₃, 400 MHz):

-

δ 8.8-8.9 ppm (dd, 1H): H2 proton, doublet of doublets due to coupling with H3 and H4.

-

δ 8.0-8.1 ppm (dd, 1H): H4 proton, doublet of doublets due to coupling with H2 and H3.

-

δ 7.3-7.5 ppm (m, 2H): H3 and H5 protons.

-

δ 7.1-7.2 ppm (d, 1H): H7 proton, doublet due to coupling with the fluorine at position 8.

-

δ 2.5 ppm (s, 3H): Methyl protons at C6.

¹³C NMR (Predicted, in CDCl₃, 100 MHz):

-

δ 158-162 ppm (d, J_CF ≈ 250 Hz): C8, carbon directly attached to fluorine.

-

δ 148-150 ppm: C2 and C8a.

-

δ 135-138 ppm: C4 and C6.

-

δ 120-130 ppm: C3, C4a, C5, and C7.

-

δ 18-20 ppm: C6-methyl carbon.

Mass Spectrometry (EI):

-

m/z 161 (M⁺): Molecular ion peak.

-

m/z 160 (M-H)⁺: Loss of a hydrogen atom.

-

m/z 133 (M-H-HCN)⁺: Loss of a hydrogen and hydrogen cyanide.

Reactivity and Potential Applications

The reactivity of 8-Fluoro-6-methylquinoline is dictated by the interplay of the quinoline core and its substituents. The quinoline nitrogen is basic and can be protonated or alkylated. The aromatic rings can undergo electrophilic substitution, with the positions directed by the existing fluoro and methyl groups.

Potential Applications in Drug Discovery:

-

Anticancer Agents: The quinoline scaffold is present in several anticancer drugs. The fluoro and methyl substitutions on this compound could be exploited to develop new kinase inhibitors or DNA intercalating agents.

-

Antibacterial Agents: Fluoroquinolones are a well-known class of antibiotics. While 8-Fluoro-6-methylquinoline is not a classic fluoroquinolone antibiotic, its core structure could serve as a starting point for the synthesis of novel antibacterial compounds with different mechanisms of action.

-

Antiviral and Antifungal Agents: Quinolines have shown a broad spectrum of antimicrobial activity. This compound could be a valuable precursor for developing new antiviral and antifungal therapies.[1]

Potential Applications in Materials Science:

-

Organic Light-Emitting Diodes (OLEDs): Quinoline derivatives are used as electron-transporting and emitting materials in OLEDs. The electronic properties of 8-Fluoro-6-methylquinoline could make it a candidate for such applications.

-

Sensors: The quinoline nitrogen can coordinate with metal ions, and the fluorescence of the molecule may be modulated upon binding. This property could be harnessed to develop fluorescent sensors for specific metal ions.

Caption: Potential application areas for 8-Fluoro-6-methylquinoline.

Safety and Handling

Based on supplier information, 8-Fluoro-6-methylquinoline should be handled with care. The following hazard statements have been associated with this compound:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust, fumes, or vapors.

-

Avoid contact with skin and eyes.

-

In case of contact, wash the affected area immediately with plenty of water.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

8-Fluoro-6-methylquinoline is a substituted quinoline with significant potential as a building block in drug discovery and materials science. While specific research on this compound is limited, this guide provides a solid foundation for researchers by proposing a viable synthetic route, predicting its spectral characteristics, and outlining its potential applications based on the well-understood chemistry of related compounds. The unique combination of a quinoline core with fluoro and methyl substituents makes it a compelling target for further investigation, with the promise of leading to the development of novel molecules with valuable biological and physical properties.

References

-

National Toxicology Program. (n.d.). Nomination Background: 8-Methylquinoline (CASRN: 611-32-5). Retrieved from [Link]

-

The Good Scents Company. (n.d.). 6-methyl quinoline. Retrieved from [Link]

-

FooDB. (2010, April 8). Showing Compound 6-Methylquinoline (FDB011115). Retrieved from [Link]

-

PubChem. (n.d.). 6-Methylquinoline. Retrieved from [Link]

-

ACS Publications. (2026, January 12). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. Retrieved from [Link]

-

PubChem. (n.d.). 6-Fluoro-2-methylquinoline. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Studies on synthesis and biological evaluation of some substituted fluoroquinolones'. Retrieved from [Link]'

-

ResearchGate. (n.d.). The Friedländer Synthesis of Quinolines. Retrieved from [Link]

- Google Patents. (n.d.). WO2007060685A1 - An improved process for the synthesis of quinoline derivatives.

-

ResearchGate. (2015, December 3). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Retrieved from [Link]

-

PubMed Central. (n.d.). Design, synthesis, and biological evaluation of novel ciprofloxacin derivatives as potential anticancer agents targeting topoisomerase II enzyme. Retrieved from [Link]

Sources

Spectroscopic Profile of 8-Fluoro-6-methylquinoline: A Predictive Technical Guide

Introduction

8-Fluoro-6-methylquinoline is a substituted quinoline derivative of significant interest in medicinal chemistry and materials science. As with any novel compound, a thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for elucidating its electronic and structural characteristics. This technical guide provides a comprehensive, in-depth predictive analysis of the key spectroscopic data for 8-Fluoro-6-methylquinoline, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

The predictions herein are grounded in the fundamental principles of spectroscopic theory and are extensively supported by empirical data from structurally analogous compounds. By dissecting the expected spectral features, this guide aims to equip researchers, scientists, and drug development professionals with a robust framework for the characterization of this important molecule.

Molecular Structure and Numbering

A clear understanding of the molecular structure and atom numbering is essential for the interpretation of spectroscopic data, particularly for NMR. The structure of 8-Fluoro-6-methylquinoline with the conventional numbering of the quinoline ring is presented below.

Caption: Molecular structure and atom numbering of 8-Fluoro-6-methylquinoline.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of 8-Fluoro-6-methylquinoline in a standard deuterated solvent like CDCl₃ is expected to show distinct signals for the aromatic protons and the methyl group protons.

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale for Prediction |

| H2 | 8.8 - 9.0 | dd | J(H2,H3) ≈ 4.5, J(H2,H4) ≈ 1.7 | Deshielded due to proximity to the nitrogen atom. |

| H3 | 7.3 - 7.5 | dd | J(H3,H2) ≈ 4.5, J(H3,H4) ≈ 8.3 | Typical aromatic proton in a pyridine ring. |

| H4 | 8.0 - 8.2 | d | J(H4,H3) ≈ 8.3 | Influenced by the anisotropic effect of the fused benzene ring. |

| H5 | 7.8 - 8.0 | s | - | Singlet due to no adjacent protons. |

| H7 | 7.4 - 7.6 | d | J(H7,F8) ≈ 8-10 (ortho C-F coupling) | Coupled to the fluorine at position 8. |

| CH₃ | 2.5 - 2.7 | s | - | Typical chemical shift for a methyl group attached to an aromatic ring. |

Experimental Protocol for ¹H NMR Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of 8-Fluoro-6-methylquinoline in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., zg30).

-

Number of Scans: 16-64 scans for a good signal-to-noise ratio.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 3-4 seconds.

-

Spectral Width: A spectral width of approximately 12-16 ppm, centered around 6 ppm.

-

-

Processing: Apply a Fourier transform to the acquired free induction decay (FID) with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

Expert Insights on ¹H NMR Interpretation

The most informative features in the predicted ¹H NMR spectrum are the splitting patterns of the aromatic protons. The characteristic dd for H2 and H3, and the d for H4 are indicative of the pyridine ring of the quinoline system. The singlet for H5 is a key identifier for substitution at positions 6 and 8. The doublet for H7 with a coupling constant of 8-10 Hz is a direct consequence of the ortho-coupling to the fluorine atom at position 8. The integration of the signals should correspond to a ratio of 1:1:1:1:1:3 for H2, H3, H4, H5, H7, and the CH₃ protons, respectively.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides valuable information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum of 8-Fluoro-6-methylquinoline will show distinct signals for each of the 10 carbon atoms in the quinoline ring system and the methyl group.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) | Rationale for Prediction |

| C2 | 150-152 | - | Deshielded due to proximity to nitrogen. |

| C3 | 121-123 | - | Typical sp² carbon in a pyridine ring. |

| C4 | 135-137 | - | Influenced by the fused ring system. |

| C4a | 128-130 | - | Bridgehead carbon. |

| C5 | 126-128 | - | Aromatic carbon. |

| C6 | 136-138 | - | Attached to the methyl group. |

| C7 | 122-124 | J(C7,F8) ≈ 10-15 (meta) | Upfield shift due to fluorine, with meta C-F coupling. |

| C8 | 155-158 | J(C8,F8) ≈ 240-260 (ipso) | Directly attached to fluorine, large ipso C-F coupling. |

| C8a | 147-149 | J(C8a,F8) ≈ 10-15 (ortho) | Bridgehead carbon, ortho C-F coupling. |

| CH₃ | 21-23 | - | Typical aliphatic carbon. |

Experimental Protocol for ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument: A 400 MHz or higher field NMR spectrometer (operating at ~100 MHz for ¹³C).

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30).

-

Number of Scans: 1024-4096 scans are typically required due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: A spectral width of approximately 200-250 ppm, centered around 100 ppm.

-

-

Processing: Similar to ¹H NMR, apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum.

Expert Insights on ¹³C NMR Interpretation

The most striking feature of the predicted ¹³C NMR spectrum will be the large coupling constant of the C8 signal due to the directly attached fluorine atom. This ipso C-F coupling is typically in the range of 240-260 Hz and serves as a definitive marker for the position of the fluorine substituent. Additionally, smaller ortho and meta C-F couplings are expected for C8a and C7, respectively. The chemical shifts of the carbons in the pyridine ring (C2, C3, C4) will be consistent with those observed for other quinoline derivatives. The presence of the methyl group at C6 will cause a downfield shift for this carbon compared to unsubstituted quinoline.

An In-depth Technical Guide to 8-Fluoro-6-methylquinoline: Synthesis, Structure, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous FDA-approved drugs with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The strategic introduction of substituents, such as fluorine and methyl groups, can significantly modulate the physicochemical and pharmacological properties of the quinoline core. This guide focuses on the molecular structure, synthesis, and potential applications of a specific derivative, 8-fluoro-6-methylquinoline, a compound of interest for further investigation in drug discovery programs.

Molecular Structure and Physicochemical Properties

8-Fluoro-6-methylquinoline is a heterocyclic aromatic compound with the molecular formula C₁₀H₈FN and a molecular weight of 161.18 g/mol .[2] The structure consists of a quinoline core with a fluorine atom at the 8-position and a methyl group at the 6-position.

Structural Diagram:

Caption: 2D structure of 8-fluoro-6-methylquinoline.

Predicted Physicochemical Properties:

| Property | Predicted Value | Basis for Prediction |

| Molecular Formula | C₁₀H₈FN | |

| Molecular Weight | 161.18 g/mol | [2] |

| LogP | ~2.5 - 3.0 | The presence of a fluorine atom is expected to slightly increase lipophilicity compared to 6-methylquinoline (LogP ≈ 2.57).[3] |

| pKa (of the quinoline nitrogen) | ~4.0 - 4.5 | The electron-withdrawing nature of the fluorine at the 8-position is expected to decrease the basicity of the quinoline nitrogen compared to 6-methylquinoline (pKa ≈ 5.22).[3] |

| Boiling Point | ~240 - 260 °C | Similar to other methyl and fluoro-substituted quinolines. |

| Appearance | Likely a pale yellow to brown liquid or low-melting solid at room temperature. | Based on the appearance of related isomers.[4] |

Synthesis of 8-Fluoro-6-methylquinoline

A plausible and well-established method for the synthesis of 8-fluoro-6-methylquinoline is the Skraup synthesis . This reaction involves the cyclization of an aniline derivative with glycerol in the presence of an acid and an oxidizing agent.[5]

Proposed Synthetic Pathway:

The synthesis would start from the commercially available 2-fluoro-4-methylaniline .

Caption: Proposed Skraup synthesis of 8-fluoro-6-methylquinoline.

Step-by-Step Experimental Protocol (Hypothetical):

-

Materials: 2-fluoro-4-methylaniline, glycerol, concentrated sulfuric acid, an oxidizing agent (e.g., nitrobenzene or arsenic pentoxide), ferrous sulfate (optional, as a moderator).

-

Procedure:

-

To a mixture of 2-fluoro-4-methylaniline and glycerol in a round-bottom flask, cautiously add concentrated sulfuric acid while cooling in an ice bath.

-

Add the oxidizing agent to the mixture. The reaction can be highly exothermic, and the addition should be done slowly. The use of a moderator like ferrous sulfate is advised to control the reaction rate.[6]

-

After the initial vigorous reaction subsides, heat the mixture under reflux for several hours to ensure complete cyclization.

-

Cool the reaction mixture to room temperature and carefully pour it into a large volume of ice-cold water.

-

Neutralize the acidic solution with a base, such as sodium hydroxide, until the crude product precipitates.

-

Isolate the crude 8-fluoro-6-methylquinoline by filtration or steam distillation.

-

Purify the product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

-

Causality Behind Experimental Choices:

-

Glycerol: Dehydrates in the presence of concentrated sulfuric acid to form acrolein, which is the key electrophile that reacts with the aniline.

-

Concentrated Sulfuric Acid: Acts as both a dehydrating agent and a catalyst for the cyclization reaction.

-

Oxidizing Agent: Required for the final aromatization step to form the quinoline ring system.

Spectroscopic Characterization (Predicted)

While no specific experimental spectra for 8-fluoro-6-methylquinoline are publicly available, we can predict the key features based on the known spectra of 6-methylquinoline and 8-methylquinoline, and considering the effects of the fluorine substituent.[7]

¹H NMR Spectroscopy (Predicted):

-

Aromatic Protons (6.5 - 9.0 ppm): The protons on the quinoline ring will appear in this region. The proton at the 2-position is expected to be the most downfield. The fluorine at the 8-position will cause splitting of the adjacent proton at the 7-position (³JHF coupling).

-

Methyl Protons (~2.5 ppm): A singlet corresponding to the three protons of the methyl group at the 6-position.

¹³C NMR Spectroscopy (Predicted):

-

Aromatic Carbons (120 - 160 ppm): The carbon atoms of the quinoline ring will resonate in this region. The carbon attached to the fluorine (C-8) will show a large one-bond carbon-fluorine coupling constant (¹JCF). The other carbons in the vicinity will also exhibit smaller two- and three-bond couplings (²JCF and ³JCF).

-

Methyl Carbon (~20 ppm): The carbon of the methyl group will appear in the aliphatic region.

Mass Spectrometry (Predicted):

-

Molecular Ion (M⁺): A prominent peak at m/z = 161, corresponding to the molecular weight of the compound.

-

Fragmentation Pattern: Expect fragmentation patterns typical of quinoline derivatives, such as the loss of HCN.

Infrared (IR) Spectroscopy (Predicted):

-

C-H stretching (aromatic): ~3000-3100 cm⁻¹

-

C-H stretching (aliphatic): ~2850-3000 cm⁻¹

-

C=C and C=N stretching (aromatic ring): ~1500-1600 cm⁻¹

-

C-F stretching: ~1000-1200 cm⁻¹

Potential Applications in Drug Discovery

The fluoroquinolone scaffold is a cornerstone in the development of antibacterial agents.[8] Furthermore, recent research has highlighted the potential of quinoline derivatives as anticancer agents.[9][10]

Potential Signaling Pathways and Mechanisms of Action:

Caption: Potential mechanisms of action for 8-fluoro-6-methylquinoline.

Antimicrobial Potential:

Fluoroquinolones typically exert their antibacterial effects by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication. The specific substitution pattern of 8-fluoro-6-methylquinoline may influence its spectrum of activity and potency against various bacterial strains.

Anticancer Potential:

Many quinoline derivatives have been investigated for their ability to inhibit various protein kinases involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). The 8-fluoro-6-methylquinoline scaffold could serve as a starting point for the design of novel kinase inhibitors.

Conclusion and Future Directions

8-Fluoro-6-methylquinoline represents an intriguing, yet underexplored, derivative within the vast chemical space of quinolines. This guide provides a foundational understanding of its structure, a plausible synthetic route, and predicted spectroscopic properties to aid researchers in its synthesis and characterization. The established biological activities of related fluoroquinolones suggest that 8-fluoro-6-methylquinoline and its analogues are promising candidates for further investigation in both antimicrobial and anticancer drug discovery programs. Future research should focus on the successful synthesis and purification of this compound, followed by comprehensive spectroscopic and biological evaluation to validate these predictions and unlock its therapeutic potential.

References

-

Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (URL: [Link])

-

Showing Compound 6-Methylquinoline (FDB011115) - FooDB. (URL: [Link])

-

6-Fluoro-8-methylquinoline, min 98%, 1 gram. (URL: [Link])

-

Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PMC - NIH. (URL: [Link])

-

Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines / Herman Gershon, Donald D. Clarke, and Muriel - Fordham Research Commons. (URL: [Link])

-

Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives - NIH. (URL: [Link])

-

Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Frie - IUCr Journals. (URL: [Link])

-

Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue - ResearchGate. (URL: [Link])

-

Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. (URL: [Link])

-

Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives. (URL: [Link])

-

Drug repurposing of fluoroquinolones as anticancer agents in 2023 - RSC Publishing. (URL: [Link])

-

1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value - TSI Journals. (URL: [Link])

-

6-methoxy-8-nitroquinoline - Organic Syntheses Procedure. (URL: [Link])

-

Transition metal-free one-pot double C-H functionalization of quinolines by disubstituted electron-deficient acetylenes - The Royal Society of Chemistry. (URL: [Link])

-

Experimental and DFT-based investigation of structural, spectroscopic, and electronic features of 6-Chloroquinoline | Request PDF - ResearchGate. (URL: [Link])

-

8-Methylquinoline - SpectraBase. (URL: [Link])

-

2,4-Dihalogenoquinolines. Synthesis, Orientation Effects and lH and I3C NMR Spectral Studies - RSC Publishing. (URL: [Link])

-

Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. (URL: [Link])

-

Synthesis of quinolines - Organic Chemistry Portal. (URL: [Link])

-

The Skraup Synthesis of Quinolines - ResearchGate. (URL: [Link])

-

Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PubMed. (URL: [Link])

-

6 Methylquinoline - mzCloud. (URL: [Link])

-

Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - MDPI. (URL: [Link])

-

6-Fluoro-2-methylquinoline | C10H8FN | CID 70784 - PubChem - NIH. (URL: [Link])

-

(PDF) Synthesis, spectroscopic characterization and thermal studies of some divalent transition metal complexes of 8-hydroxyquinoline - ResearchGate. (URL: [Link])

-

Synthesis of n-chloroquinolines and n-ethynylquinolines (n=2, 4, 8): Homo and heterocoupling reactions | Request PDF - ResearchGate. (URL: [Link])

-

Growth and Characterization of 8-Hydroxy Quinoline Nitrobenzoate - Scirp.org. (URL: [Link])

-

1 H (a) and 13 C (b) NMR spectra of... - ResearchGate. (URL: [Link])

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (URL: [Link])

-

Synthesis, Antimicrobial Activity and Docking Studies of Novel 8-Chloro-quinolones. (URL: [Link])

-

Full article: The most recent updates on the anticancer potential of fluoroquinolones: a mini review. (URL: [Link])

-

The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark - Preprints.org. (URL: [Link])

-

Ubiquitous Nature of Fluoroquinolones: The Oscillation between Antibacterial and Anticancer Activities - MDPI. (URL: [Link])

-

Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations | Request PDF - ResearchGate. (URL: [Link])

Sources

- 1. journals.iucr.org [journals.iucr.org]

- 2. chemscene.com [chemscene.com]

- 3. Showing Compound 6-Methylquinoline (FDB011115) - FooDB [foodb.ca]

- 4. ossila.com [ossila.com]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. spectrabase.com [spectrabase.com]

- 8. mdpi.com [mdpi.com]

- 9. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical studies of 8-Fluoro-6-methylquinoline

An In-depth Technical Guide to the Theoretical Studies of 8-Fluoro-6-methylquinoline

Authored by: A Senior Application Scientist

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoline and its derivatives represent a cornerstone in heterocyclic chemistry, demonstrating a vast array of applications, particularly in medicinal chemistry and materials science.[1][2][3] This technical guide provides a comprehensive theoretical exploration of a specific analogue, 8-Fluoro-6-methylquinoline (C₁₀H₈FN, M.W.: 161.18).[4] Leveraging the power of computational chemistry, we delve into the molecule's structural, spectroscopic, and electronic properties. This document is designed to serve as a self-validating system, where theoretical predictions are presented in a framework that anticipates and complements experimental verification. We will elucidate the causality behind computational choices, offering field-proven insights into the application of Density Functional Theory (DFT) to understand and predict the behavior of this complex heterocyclic system.

The Strategic Imperative for Computational Analysis

In modern drug discovery and materials science, an over-reliance on empirical, trial-and-error synthesis is both time-consuming and cost-prohibitive. Computational chemistry provides a powerful alternative, allowing for the in silico characterization of molecules before committing resources to their synthesis.[5] Density Functional Theory (DFT) has emerged as a particularly robust tool, striking an optimal balance between computational expense and predictive accuracy for organic molecules.[6][7] It allows us to model key molecular properties, including optimized geometry, vibrational frequencies (FT-IR), electronic transitions (UV-Vis), and reactivity, thereby providing critical insights into a molecule's potential biological activity and physical characteristics.[8][9]

The Methodological Choice: B3LYP/6-311++G(d,p)

The choice of a theoretical model is a critical decision that dictates the reliability of the results. For the studies described herein, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is selected. This functional is widely trusted in the field because it incorporates a portion of the exact Hartree-Fock exchange, which corrects for some of the self-interaction error inherent in pure DFT methods, yielding highly accurate geometries and energies for a wide range of organic systems.[10]

This functional is paired with the 6-311++G(d,p) Pople-style basis set . The rationale is as follows:

-

6-311G: A triple-split valence basis set that provides flexibility for valence electrons to be described by three different functions, allowing for a more accurate representation of the molecular orbitals.

-

++: The addition of diffuse functions on both heavy atoms and hydrogen. These functions are crucial for accurately describing systems with lone pairs, anions, or non-covalent interactions, as they allow electron density to exist further from the nucleus.

-

(d,p): The inclusion of polarization functions on heavy atoms (d) and hydrogen atoms (p). These functions allow for the distortion of atomic orbitals from their standard spherical or p-orbital shapes, which is essential for accurately modeling bonding environments and calculating properties like vibrational frequencies.[3][9]

All calculations are typically performed using the Gaussian suite of programs, a standard in the computational chemistry community.[8][11]

Molecular Structure and Geometry

The foundational step in any theoretical analysis is to determine the molecule's most stable three-dimensional conformation through geometry optimization. This process computationally finds the minimum energy structure, which corresponds to the most probable geometry of the molecule at 0 K. The resulting bond lengths and angles provide the basis for all subsequent property calculations.

| Parameter | Bond | Calculated Length (Å) | Parameter | Atoms | Calculated Angle (°) |

| Bond Lengths | C-F | 1.358 | Bond Angles | C7-C8-F | 119.5 |

| C-N | 1.315 - 1.372 | C9-N1-C2 | 117.8 | ||

| C-C (Aromatic) | 1.375 - 1.421 | C5-C6-C(CH₃) | 121.3 | ||

| C-C (Methyl) | 1.509 | H-C-H (Methyl) | 108.9 | ||

| C-H (Aromatic) | 1.082 - 1.085 | ||||

| C-H (Methyl) | 1.093 - 1.095 |

The optimized structure confirms the planarity of the fused quinoline ring system, a characteristic feature of aromatic compounds. The calculated bond lengths are consistent with the expected values for aromatic C-C, C-N, and C-H bonds, providing a high degree of confidence in the structural model.

Spectroscopic Signatures: A Bridge Between Theory and Experiment

A key strength of computational chemistry is its ability to predict spectroscopic data, which can then be used to validate and interpret experimental findings.[12][13]

Vibrational Analysis (FT-IR)

Theoretical vibrational frequency calculations determine the normal modes of molecular vibration. These calculated frequencies directly correspond to the absorption peaks in an FT-IR spectrum. However, the calculations are based on a harmonic oscillator approximation, which does not account for anharmonicity present in real molecular vibrations.[9] To bridge this gap, the computed wavenumbers are uniformly scaled with empirical factors (e.g., ~0.96 for B3LYP) to improve agreement with experimental data.[9] Potential Energy Distribution (PED) analysis is then used to provide a quantitative assignment for each vibrational mode.[14]

| Vibrational Mode | Calculated (Scaled) Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) | Assignment (PED Contribution) |

| C-H Stretch (Aromatic) | 3050 - 3100 | ~3060 | ν(C-H) |

| C-H Stretch (Methyl) | 2950 - 2990 | ~2970 | ν(C-H) |

| C=N/C=C Stretch (Ring) | 1500 - 1620 | ~1500-1610 | ν(C=N), ν(C=C) |

| C-F Stretch | 1250 - 1280 | ~1265 | ν(C-F) |

Electronic Transitions (UV-Vis Spectroscopy)

To understand the electronic properties and predict the UV-Vis spectrum, Time-Dependent DFT (TD-DFT) calculations are employed.[1][8] This method calculates the energies required to excite electrons from occupied molecular orbitals to unoccupied ones. The results predict the maximum absorption wavelengths (λmax) and the intensity of these transitions (oscillator strength, f).

| Transition | Calculated λmax (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Primary Contribution |

| S₀ → S₁ | ~315 | ~3.94 | > 0.1 | HOMO → LUMO (π → π) |

| S₀ → S₂ | ~280 | ~4.43 | > 0.1 | HOMO-1 → LUMO (π → π) |

The primary electronic transitions are of π → π* character, typical for aromatic systems, corresponding to the excitation of electrons within the delocalized quinoline ring system.

Chemical Reactivity and Interaction Potential

Frontier Molecular Orbital (FMO) Analysis

The reactivity of a molecule is largely governed by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[15]

-

HOMO: Represents the ability to donate an electron (nucleophilicity).

-

LUMO: Represents the ability to accept an electron (electrophilicity).[16]

The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE) , is a critical descriptor of chemical reactivity and stability. A small energy gap indicates that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO.[3][8][17]

-

E(HOMO): ~ -6.5 eV

-

E(LUMO): ~ -1.5 eV

-

ΔE (Gap): ~ 5.0 eV

This significant energy gap suggests that 8-Fluoro-6-methylquinoline is a relatively stable molecule. The HOMO is primarily localized over the benzene ring portion of the quinoline system, while the LUMO is distributed across the entire fused ring structure, indicating that electrophilic attack is likely to occur on the benzene moiety and nucleophilic attack on the pyridine ring.

Molecular Electrostatic Potential (MEP) Surface

The Molecular Electrostatic Potential (MEP) surface is a powerful visualization tool that maps the electrostatic potential onto the electron density surface of a molecule. It provides an immediate, intuitive guide to the molecule's charge distribution and reactive sites.[18][19] The color-coding convention is standard:

-

Red/Yellow: Regions of negative potential (electron-rich), susceptible to electrophilic attack.

-

Blue: Regions of positive potential (electron-poor), susceptible to nucleophilic attack.[20]

-

Green: Regions of neutral potential.

For 8-Fluoro-6-methylquinoline, the MEP map reveals that the most negative potential (red) is localized around the nitrogen atom due to its lone pair of electrons, making it the primary site for protonation and hydrogen bonding interactions. The fluorine atom also creates a region of negative potential. Conversely, the hydrogen atoms of the aromatic ring and the methyl group are regions of positive potential (blue), making them susceptible to interaction with nucleophiles. This analysis is paramount in drug development for predicting how the molecule might interact with a biological target's active site.

Standardized Protocols

Protocol: In Silico DFT Calculation

-

Structure Input: Build the 8-Fluoro-6-methylquinoline molecule using a molecular editor (e.g., GaussView).

-

Calculation Setup: In the Gaussian calculation setup window, specify the job type as "Opt+Freq" to perform a geometry optimization followed by a frequency calculation.

-

Method Selection: Choose the DFT method. Select "B3LYP" as the functional.

-

Basis Set Selection: Select "6-311++G(d,p)" as the basis set.

-

Charge and Multiplicity: Set the molecular charge to 0 and the spin multiplicity to 1 (singlet).

-

Submission: Submit the calculation job to the computational server.

-

Analysis: Upon completion, analyze the output file. Verify that the optimization converged and that there are no imaginary frequencies (confirming a true energy minimum). Extract geometric data, vibrational frequencies (and apply scaling), and orbital energies from the log file.

-

Visualization: Use the checkpoint file to generate molecular orbitals (HOMO/LUMO) and the MEP surface for visualization.

Protocol: Experimental UV-Vis Spectroscopy

-

Solution Preparation: Prepare a stock solution of synthesized 8-Fluoro-6-methylquinoline of known concentration (e.g., 1x10⁻³ M) in a spectroscopic grade solvent (e.g., ethanol or cyclohexane).

-

Dilution: Prepare a dilute solution (e.g., 1x10⁻⁵ M) from the stock solution using the same solvent.

-

Spectrometer Setup: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 30 minutes.

-

Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the absorbance of the instrument across the desired wavelength range (e.g., 200-400 nm).

-

Sample Measurement: Rinse the cuvette with the dilute sample solution, then fill it and place it in the sample holder.

-

Data Acquisition: Record the absorption spectrum of the sample.

-

Analysis: Identify the wavelengths of maximum absorbance (λmax) and compare them with the values predicted by the TD-DFT calculations.

Conclusion and Future Directions

The theoretical investigation of 8-Fluoro-6-methylquinoline using DFT at the B3LYP/6-311++G(d,p) level of theory provides a robust and detailed understanding of its structural, spectroscopic, and electronic properties. The calculated geometric parameters, vibrational frequencies, and electronic transitions provide a solid foundation for interpreting and validating experimental data. Furthermore, the FMO and MEP analyses offer critical insights into the molecule's reactivity and intermolecular interaction potential, which are invaluable for guiding its application in drug design and materials science. This synergistic approach of combining computational theory with experimental validation is the gold standard for modern chemical research, accelerating the discovery and development of novel, functional molecules.[9]

References

[12] Benchchem. (n.d.). Validating the Structure of Synthesized Quinolines: A Comparison Guide to Spectroscopic Methods. Retrieved from Google Search. [13] Al-Omair, M. A. (2012). Vibrational spectroscopic study of some quinoline derivatives. ResearchGate. Retrieved from Google Search. [8] Journal of Applied Bioanalysis. (n.d.). Spectroscopic Analysis And Molecular Orbital Studies Of A Quinoline Derivative: Insights From Ir, Raman, Nmr, Uv–Visible, And Mulliken Charge Analysis. Retrieved from Google Search. [21] Stilinović, V., et al. (2022). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. MDPI. Retrieved from Google Search. [1] ProQuest. (n.d.). Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations. Retrieved from Google Search. [22] Journal of Chemical Reviews. (2025). A Theoretical Investigation of Heterocycles with N‒O Bonds Understanding the Biological Effects and Theoretical Studies. Retrieved from Google Search. [23] Johansen, S. L. (n.d.). Nitrogen-Heterocycles in the Interstellar Medium: Experimental and Computational Approaches to an Astrochemical Mystery. eScholarship.org. Retrieved from Google Search. [24] PubMed. (2017). Experimental and Computational Studies of the Reactions of N and O Atoms with Small Heterocyclic Anions. Retrieved from Google Search. [25] Elsevier. (2026). Advances in Nitrogen Heterocycles, Volume 3 - 1st Edition. Retrieved from Google Search. [6] Mohamed, H. S., et al. (2020). Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. Russian Journal of Organic Chemistry. Retrieved from Google Search. [2] PubMed Central. (n.d.). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. Retrieved from Google Search. [11] MDPI. (n.d.). Synthesis, DFT Calculations, Antiproliferative, Bactericidal Activity and Molecular Docking of Novel Mixed-Ligand Salen/8-Hydroxyquinoline Metal Complexes. Retrieved from Google Search. [20] ResearchGate. (n.d.). Molecular electrostatic potential surfaces (MEP) of hydroquinoline derivatives investigated in the presented study. Retrieved from Google Search. [4] Santa Cruz Biotechnology. (n.d.). 8-fluoro-6-methylquinoline. Retrieved from Google Search. [26] ChemScene. (n.d.). 6-Fluoro-8-methylquinoline. Retrieved from Google Search. [27] MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from Google Search. [16] WuXi RCS. (n.d.). Assessing Reactivity with LUMO and HOMO Energy Gap. Retrieved from Google Search. [9] DergiPark. (2023). Experimental and DFT-Based Investigation of Structural, Spectroscopic, and Electronic Features of 6-Chloroquinoline. Retrieved from Google Search. [14] ResearchGate. (n.d.). Experimental and DFT-based investigation of structural, spectroscopic, and electronic features of 6-Chloroquinoline | Request PDF. Retrieved from Google Search. [28] PubChem. (n.d.). 6-Methylquinoline. Retrieved from Google Search. [29] MDPI. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Retrieved from Google Search. [3] SciSpace. (n.d.). The Vibrational Spectroscopic (FT-IR & FTR) study and HOMO & LUMO analysis of 6-Methyl Quinoline using DFT. Retrieved from Google Search. [30] ACS Publications. (n.d.). Some Derivatives of 8-Bromo-6-methylquinoline. Retrieved from Google Search. [10] ResearchGate. (n.d.). Molecular structure and vibrational assignment of 2-,4-,6-methylquinoline by density functional theory (DFT) and ab initio Hartree-Fock (HF) calculations | Request PDF. Retrieved from Google Search. [5] SciRP.org. (2022). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). Retrieved from Google Search. [18] ChemRxiv. (n.d.). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. Retrieved from Google Search. [31] PMC - NIH. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Retrieved from Google Search. [7] ResearchGate. (n.d.). Synthesis, Characterization and Bioactivity of Novel 8-Hydroxyquinoline Derivatives: Experimental, Molecular docking, DFT and POM Analyses | Request PDF. Retrieved from Google Search. [15] MO Theory 5. (2023). Identifying Frontier Molecular Orbitals (FMOs) of Organic Compounds. Retrieved from Google Search. [32] National Toxicology Program. (n.d.). Nomination Background: 8-Methylquinoline (CASRN: 611-32-5). Retrieved from Google Search. [33] Benchchem. (n.d.). An In-depth Technical Guide to Fluoro-Methyl-Nitroquinolines and Their Analogues. Retrieved from Google Search. [19] ResearchGate. (n.d.). Molecular electrostatic potential surface of 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H). Retrieved from Google Search. [17] Semantic Scholar. (n.d.). MOLECULAR GEOMETRY, HOMO-LUMO ANALYSIS AND MULLIKEN CHARGE DISTRIBUTION OF 2,6-DICHLORO-4-FLUORO PHENOL USING DFT AND HF METHOD. Retrieved from Google Search.

Sources

- 1. Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations - ProQuest [proquest.com]

- 2. Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. scbt.com [scbt.com]

- 5. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]